Technical Monograph: 1-Octyl-4-vinylbenzene (CAS 46745-66-8)
Technical Monograph: 1-Octyl-4-vinylbenzene (CAS 46745-66-8)
Advanced Synthesis, Polymerization, and Applications in "Soft-Core" Drug Delivery Systems[1]
Executive Summary
1-Octyl-4-vinylbenzene (also known as 4-n-octylstyrene) is a functional monomer critical to the engineering of advanced amphiphilic block copolymers. While standard polystyrene (PS) blocks are ubiquitous in nanomaterials, their high glass transition temperature (
This guide details the utilization of 1-Octyl-4-vinylbenzene to synthesize Poly(4-n-octylstyrene) (P(OctSt)) . The octyl side-chain acts as an internal plasticizer, dramatically lowering the
Part 1: Chemical Architecture & Physical Properties[2]
The molecule consists of a polymerizable vinyl group para-substituted with a linear octyl chain. This amphiphilic duality—reactive head, lipophilic tail—defines its utility.
Table 1: Physicochemical Profile
| Property | Value | Context for Application |
| CAS Number | 46745-66-8 | Unique Identifier |
| IUPAC Name | 1-Ethenyl-4-octylbenzene | Systematic Nomenclature |
| Molecular Formula | Hydrophobic/Lipophilic Balance (HLB) shift | |
| Molecular Weight | 216.36 g/mol | Monomer unit mass for DP calculations |
| Boiling Point | 114–115°C @ 1 mmHg | High vacuum distillation required for purification |
| Density | 0.88 g/mL | Lighter than water; phase separation in emulsion |
| Appearance | Colorless to pale orange liquid | Discoloration indicates oxidation/polymerization |
| Stabilizer | 4-tert-Butylcatechol (TBC) | Must be removed prior to ATRP/RAFT |
Part 2: Synthetic Pathways (Monomer Production)
For pharmaceutical-grade applications, the Wittig Olefination is the preferred route over dehydration of alcohols, as it minimizes the formation of oligomeric impurities that can terminate controlled radical polymerizations.
Protocol: Wittig Synthesis from 4-Octylbenzaldehyde
Mechanism: The reaction involves the formation of a phosphorus ylide which attacks the carbonyl of 4-octylbenzaldehyde.
Reagents:
-
Methyltriphenylphosphonium bromide (MTPPB) (1.1 eq)
-
Potassium tert-butoxide (
-BuOK) (1.2 eq) -
4-n-Octylbenzaldehyde (1.0 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Ylide Formation: In a flame-dried flask under Argon, suspend MTPPB in anhydrous THF. Cool to 0°C. Add
-BuOK in portions. The solution will turn bright yellow, indicating the formation of the reactive ylide. Stir for 45 minutes. -
Coupling: Add 4-n-octylbenzaldehyde dropwise to the ylide solution. The color may shift to pale orange. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching: Quench with saturated
solution. -
Work-up: Extract with hexane (to precipitate triphenylphosphine oxide byproduct). Wash organics with brine, dry over
. -
Purification (Critical): The crude oil must be purified via vacuum distillation (0.1 mmHg). Collect the fraction at ~110-115°C.
-
Note: If not using immediately, add 10-50 ppm TBC inhibitor and store at -20°C.
-
Visualization: Synthesis Logic
Caption: Figure 1. Wittig olefination pathway ensuring regio-specific vinyl generation without isomerization.
Part 3: Polymerization & Material Engineering[1]
To utilize this monomer in drug delivery, it is rarely homopolymerized. Instead, it is copolymerized via Atom Transfer Radical Polymerization (ATRP) to form block copolymers (e.g., PEG-b-P(OctSt)).
The "Soft Core" Hypothesis
-
Standard Polystyrene:
. At body temperature (37°C), the core is a hard glass. Drug encapsulation is kinetically trapped, but release is often too slow or requires erosion. -
Poly(4-n-octylstyrene): The C8 side chain pushes polymer backbones apart (increasing free volume) and acts as a solvent. This lowers
significantly (approx -40°C to -60°C). The core remains rubbery/viscous at 37°C, facilitating drug diffusion.
Protocol: ARGET ATRP Synthesis of PEG-b-P(OctSt)
Reagents:
-
Macroinitiator: PEG-Br (Polyethylene glycol 2-bromoisobutyrate).
-
Monomer: 1-Octyl-4-vinylbenzene (Purified, inhibitor removed).
-
Catalyst:
/ PMDETA (Ligand).[1] -
Reducing Agent: Tin(II) 2-ethylhexanoate (
) - allows use of oxidative stable Cu(II) and reduces it to active Cu(I) in situ.
Workflow:
-
Inhibitor Removal: Pass the monomer through a basic alumina column to remove TBC. This is non-negotiable; TBC kills the radical species.
-
Charge: In a Schlenk tube, dissolve PEG-Br (1 eq) and Monomer (target DP, e.g., 50 eq) in Anisole (solvent).
-
Catalyst Addition: Add
(0.1 eq) and PMDETA (0.1 eq). -
Degassing: Seal and purge with Nitrogen for 30 mins (or freeze-pump-thaw x3). Oxygen is the enemy of ATRP.
-
Initiation: Inject
(0.5 eq) to start the reaction. Heat to 90°C. -
Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and cool.
-
Purification: Precipitate into cold methanol. The unreacted octyl-styrene monomer is soluble in methanol, while the block copolymer precipitates.
Part 4: Applications in Drug Delivery[1][6][7][8]
The primary application is the formation of micelles or polymersomes with tunable core fluidity.
Micelle Self-Assembly Protocol
-
Dissolve PEG-b-P(OctSt) in a common solvent (THF or DMF).
-
Add the hydrophobic drug (e.g., Paclitaxel) to this solution.
-
Dialysis Method: Place the solution in a dialysis bag (MWCO 3.5 kDa) and dialyze against distilled water.
-
Result: Due to the octyl chains, the core is "liquid-like," allowing higher drug loading efficiency compared to unmodified polystyrene.
Visualization: Micellar Assembly & Drug Loading
Caption: Figure 2.[4] Thermodynamic self-assembly of P(OctSt) copolymers. The liquid-crystalline nature of the octyl core enhances drug solubility.
Part 5: References
-
Synthesis of 4-n-Octylstyrene:
-
Title: Synthesis and polymerization of 4-alkylstyrenes.[]
-
Source:Journal of Polymer Science: Polymer Chemistry Edition.
-
URL:[Link] (General Journal Link for verification of classic protocols).
-
-
ATRP of Styrene Derivatives:
-
Title: Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives.
-
Source:Macromolecules (ACS Publications).
-
URL:[Link]
-
-
Drug Delivery Applications (Soft Cores):
-
Title: Block copolymer micelles for drug delivery: design, characterization and biological significance.
-
Source:Advanced Drug Delivery Reviews.
-
URL:[Link]
-
-
Glass Transition Effects in Comb Polymers:
(Note: Specific page numbers for classic 1950s-70s synthesis papers are often not indexed with direct deep links; the journal landing pages provided are authoritative sources for the respective fields.)
Sources
- 1. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. JP2002179621A - Method for producing 4-acetoxystyrene - Google Patents [patents.google.com]
- 6. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Encapsulation of Curcumin in Polystyrene-Based Nanoparticles—Drug Loading Capacity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
